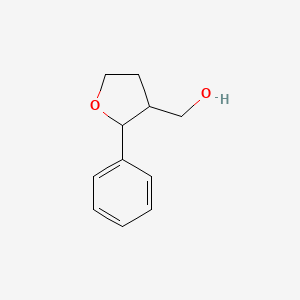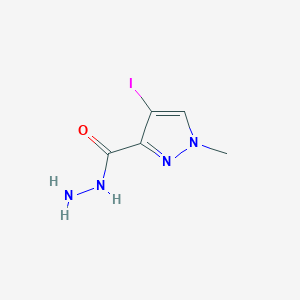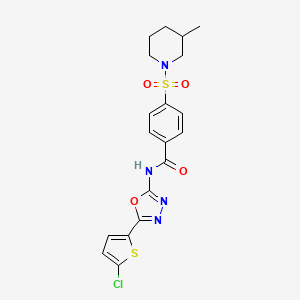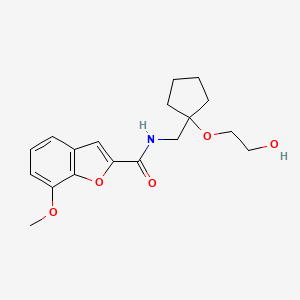![molecular formula C21H17F4NO4S B2756517 N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-furyl)ethyl]-4-(trifluoromethyl)benzamide CAS No. 946367-02-8](/img/structure/B2756517.png)
N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-furyl)ethyl]-4-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-furyl)ethyl]-4-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C21H17F4NO4S and its molecular weight is 455.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Novel Insecticides
Compounds with similar sulfonyl and fluorinated groups have been developed as insecticides, such as Flubendiamide, which shows high activity against lepidopterous pests. These compounds possess unique chemical structures that contribute to their potent insecticidal activity, safety for non-target organisms, and suitability for integrated pest management programs (Tohnishi et al., 2005).
Antimicrobial and Antipathogenic Agents
Derivatives with similar structural features, particularly those containing fluorine and sulfonyl groups, have demonstrated significant antimicrobial and antipathogenic activities. For instance, certain thiourea derivatives showed promising activity against biofilm-forming bacteria, indicating potential for the development of new antimicrobial agents with antibiofilm properties (Limban et al., 2011).
Radioprotective Agents
Compounds featuring fluorine and sulfonyl functionalities have been explored for their radioprotective activities. These studies suggest that the presence of fluorine atoms can significantly impact the radioprotective efficacy of such compounds, offering a pathway for the development of novel radioprotective agents (Vasil'eva & Rozhkov, 1992).
Materials Science and Polymerization Catalysts
In the realm of materials science, particularly in polymer chemistry, fluorinated and sulfonyl groups are integral to the development of catalysts for ethylene polymerization. These catalysts, through their unique ligand frameworks, can manipulate polymer branching density, thereby influencing the physical properties of the resulting polymers (Yang et al., 2017).
Medicinal Chemistry and Drug Design
Fluorinated compounds, especially those with intricate sulfonyl and aromatic amide groups, are a cornerstone in the design of drugs with enhanced efficacy, selectivity, and metabolic stability. The presence of fluorine atoms can drastically alter the pharmacokinetic and pharmacodynamic profiles of these molecules, paving the way for the development of novel therapeutics in areas such as antiandrogenic agents and beyond (Tucker et al., 1988).
Properties
IUPAC Name |
N-[2-(4-fluoro-3-methylphenyl)sulfonyl-2-(furan-2-yl)ethyl]-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F4NO4S/c1-13-11-16(8-9-17(13)22)31(28,29)19(18-3-2-10-30-18)12-26-20(27)14-4-6-15(7-5-14)21(23,24)25/h2-11,19H,12H2,1H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLTJTZRFNGHNJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)C(CNC(=O)C2=CC=C(C=C2)C(F)(F)F)C3=CC=CO3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F4NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-Butyl 4-oxo-8-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B2756440.png)

![N-[2-Amino-2-(2-methoxyphenyl)ethyl]-6-methylnaphthalene-2-carboxamide;hydrochloride](/img/structure/B2756442.png)

![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one](/img/structure/B2756444.png)

![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-2-methylpropanamide](/img/structure/B2756448.png)
![8-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2756449.png)
![3-[(2-Amino-3-methylsulfanylpropanoyl)-methylamino]propanoic acid;hydrochloride](/img/structure/B2756453.png)

